5-(Trifluoromethyl)thiazole-2-carboxylic acid
Overview
Description
5-(Trifluoromethyl)thiazole-2-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)thiazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, the thiazole ring in this compound can participate in donor-acceptor interactions and nucleophilic reactions, making it a versatile moiety in biochemical pathways . The compound’s trifluoromethyl group enhances its lipophilicity, which can influence its binding affinity to certain enzymes and receptors. Studies have shown that molecules containing thiazole rings, such as this compound, can modulate the activity of various enzymes, including topoisomerases and kinases .
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, potentially affecting processes such as cell proliferation, apoptosis, and differentiation . Additionally, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring’s aromaticity allows it to engage in π-π stacking interactions with aromatic amino acids in protein active sites . The trifluoromethyl group can enhance the compound’s binding affinity by increasing hydrophobic interactions. These interactions can lead to the inhibition or activation of target enzymes, thereby modulating biochemical pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. The compound’s thiazole ring can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity, conferred by the trifluoromethyl group, facilitates its diffusion across cell membranes . Additionally, this compound may interact with specific transporters and binding proteins that mediate its cellular uptake and distribution . These interactions can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)thiazole-2-carboxylic acid typically involves the condensation of amides and formaldehyde, followed by cyclization reactions. One common method includes the reaction of 2-amino-4-(trifluoromethyl)thiazole with carboxylic acid derivatives under acidic conditions .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is stirred overnight at 40°C, monitored by thin-layer chromatography (TLC), and the product is extracted using ethyl acetate and water .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiazolidine derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
5-(Trifluoromethyl)thiazole-2-carboxylic acid is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and as a probe in biochemical assays.
Medicine: This compound is a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial and fungal infections.
Industry: It is employed in the production of agrochemicals, such as pesticides and herbicides
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its role as an enzyme inhibitor, where it binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects .
Comparison with Similar Compounds
- 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 4-(Trifluoromethyl)thiazole-5-carboxylic acid
Comparison: 5-(Trifluoromethyl)thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher stability and enhanced biological activity, making it a preferred choice in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-9-3(12-2)4(10)11/h1H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIWYCUGQVJEFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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